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Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4H-3,1-benzoxazin-4-
one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and

organic synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity,

and its pivotal role as a versatile intermediate in the development of novel therapeutic agents.

This document is intended to serve as a critical resource for researchers engaged in drug

discovery, offering both foundational knowledge and practical insights into the application of

this valuable chemical scaffold.

Core Compound Identification and Properties
6-Bromo-4H-3,1-benzoxazin-4-one is a bicyclic organic compound featuring a benzene ring

fused to an oxazinone ring, with a bromine atom substituted at the 6-position. This bromine

substituent significantly influences the molecule's electronic properties and reactivity, making it

a key synthon for further chemical elaboration.
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Physicochemical Data Summary
Property Value Source

CAS Number 449185-77-7 [1]

Molecular Formula C₈H₄BrNO₂ [1]

Molecular Weight 226.04 g/mol [1]

Canonical SMILES
C1=CC2=C(C=C1Br)N=COC2

=O
N/A

Appearance
Expected to be an off-white to

tan solid

Inferred from related

compounds

Synthesis and Mechanism
The synthesis of the 4H-3,1-benzoxazin-4-one core is well-established, typically originating

from the corresponding anthranilic acid derivative.[2][3][4] For 6-Bromo-4H-3,1-benzoxazin-4-
one, the logical and most direct precursor is 2-amino-5-bromobenzoic acid.[5] The key

transformation involves the introduction of a one-carbon unit to facilitate the cyclization that

forms the oxazinone ring.

Conceptual Synthesis Pathway
The general strategy involves two main steps: N-formylation of the anthranilic acid followed by

cyclodehydration.
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Starting Material

Reagents & Conditions

Intermediate

Final Product

2-Amino-5-bromobenzoic Acid

2-(Formylamino)-5-bromobenzoic Acid

N-Formylation

Step 1: Formylating Agent
(e.g., Triethyl Orthoformate or Formamide)

Step 2: Cyclizing Agent
(e.g., Acetic Anhydride, Heat)

6-Bromo-4H-3,1-benzoxazin-4-one

Cyclodehydration

Click to download full resolution via product page

Caption: General synthetic route to 6-Bromo-4H-3,1-benzoxazin-4-one.

Exemplary Experimental Protocol
While a specific protocol for the unsubstituted title compound is not readily available in peer-

reviewed literature, the synthesis of closely related 2-substituted analogs provides a robust
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template.[2] The following is a representative procedure adapted from established methods for

forming the benzoxazinone ring.

Step 1: Synthesis of 2-(Formylamino)-5-bromobenzoic acid

To a stirred solution of 2-amino-5-bromobenzoic acid (1 equivalent) in triethyl orthoformate

(3-5 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the excess triethyl orthoformate under reduced pressure.

The resulting crude N-formylated intermediate can often be used in the next step without

further purification.

Step 2: Cyclization to 6-Bromo-4H-3,1-benzoxazin-4-one

Suspend the crude 2-(formylamino)-5-bromobenzoic acid in acetic anhydride (5-10

equivalents).

Heat the mixture to reflux for 1-3 hours. The solid should dissolve as the reaction proceeds.

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold diethyl ether or ethanol to remove residual acetic anhydride.

Dry the product under vacuum to yield 6-Bromo-4H-3,1-benzoxazin-4-one.

Causality Behind Choices:

Triethyl Orthoformate: Serves as both a reagent and a water scavenger, driving the

formylation equilibrium towards the product.
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Acetic Anhydride: Acts as a powerful dehydrating agent to facilitate the intramolecular

cyclization, which is the key ring-forming step.

Reflux Conditions: Provide the necessary activation energy for both the formylation and

cyclization reactions to proceed at a reasonable rate.

Chemical Reactivity and Synthetic Utility
The 4H-3,1-benzoxazin-4-one scaffold is an electrophilic system, highly susceptible to

nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reaction Pathways
The core structure contains two primary electrophilic sites, C4 (carbonyl carbon) and C2.

Nucleophilic attack at the C4 carbonyl carbon leads to the opening of the oxazinone ring. This

is the predominant pathway for converting benzoxazinones into other important heterocyclic

systems, most notably quinazolinones.

6-Bromo-4H-3,1-benzoxazin-4-one

Ring-Opened Intermediate
(N-Acyl Anthranilamide Derivative)

Nucleophilic Acyl Substitution
(Ring Opening)

Nitrogen Nucleophile
(e.g., R-NH₂)

3-Substituted-6-bromo-
quinazolin-4(3H)-one

Intramolecular Cyclization
(Dehydration)
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Click to download full resolution via product page

Caption: Conversion of benzoxazinone to quinazolinone via nucleophilic attack.

Discussion of Reactivity: The bromine atom at the 6-position is a deactivating, ortho-para

directing group. Its electron-withdrawing inductive effect can slightly enhance the electrophilicity

of the heterocyclic ring. More importantly, it provides a functional handle for transition-metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the

introduction of diverse substituents on the benzene ring to build molecular complexity.

A study on the analogous 6-iodo-4H-3,1-benzoxazin-4-one demonstrated its high reactivity

towards various nitrogen nucleophiles, including hydrazine, amines, and amino acids, to yield a

wide array of quinazolinone derivatives.[6] This serves as an excellent proxy for the expected

reactivity of the 6-bromo variant, which is a cornerstone of its application in drug discovery.

Benzoxazinone derivatives are recognized as valuable starting materials for synthesizing

biologically active quinazolinones.[7]

Applications in Drug Discovery and Medicinal
Chemistry
The primary value of 6-Bromo-4H-3,1-benzoxazin-4-one in drug development lies in its role

as a versatile building block. The benzoxazinone and quinazolinone cores are considered

"privileged structures" in medicinal chemistry due to their ability to interact with a wide range of

biological targets.

Therapeutic Potential of Derived Scaffolds:
Derivatives of the 4H-3,1-benzoxazin-4-one and the resultant quinazolinones have been

investigated for a multitude of pharmacological activities:

Anti-inflammatory and Analgesic: Certain benzoxazinone-drug hybrids have shown

significant anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity

compared to parent drugs.[8]

Enzyme Inhibition: The benzoxazinone ring system is a known inhibitor of serine proteases,

such as human leukocyte elastase, by acting as an acylating agent of the active site serine

residue.[6][9][10]
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Antimicrobial Activity: The general class of benzoxazinones has been reported to possess

antibacterial and antifungal properties.[9][11][12]

Anticancer Activity: The quinazolinone scaffold, readily accessible from benzoxazinones, is

present in numerous approved anticancer drugs (e.g., Gefitinib, Erlotinib), highlighting the

therapeutic importance of this structural motif.

The 6-bromo substituent is particularly strategic. It allows synthetic chemists to first build the

core heterocyclic system and then, in later steps, use the bromine as an anchor point for

diversification, enabling the exploration of the structure-activity relationship (SAR) around the

molecule.

Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized

compound. While a dedicated peer-reviewed publication with the spectra for this specific CAS

number is not available, the expected spectral features can be reliably predicted based on the

analysis of closely related analogues.[6]

Expected Spectral Data:
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(approx. 7.5-8.5 ppm) corresponding to the three protons on the brominated benzene ring. A

key singlet for the proton at the C2 position should appear further downfield (approx. 8.5-9.0

ppm). The coupling patterns of the aromatic protons would be consistent with a 1,2,4-

trisubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl

carbon (C4) around 160-165 ppm and the C2 carbon around 145-150 ppm. Signals for the

six other carbons of the benzene ring will also be present, with the carbon attached to the

bromine (C6) showing a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band

corresponding to the lactone carbonyl (C=O) stretch, typically found in the range of 1750-

1770 cm⁻¹. Another characteristic peak for the C=N stretch would be observed around 1620-

1640 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ peaks with approximately equal intensity, which is the

hallmark signature of a compound containing one bromine atom. The expected m/z for the

primary molecular ion would be ~225 and ~227.

Safety and Handling
As a laboratory chemical, 6-Bromo-4H-3,1-benzoxazin-4-one should be handled with

appropriate care, following standard laboratory safety protocols.

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of

dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Toxicity: The specific toxicological properties have not been thoroughly investigated. It should

be treated as a potentially hazardous substance.

Conclusion
6-Bromo-4H-3,1-benzoxazin-4-one represents a strategically important heterocyclic

compound for chemical and pharmaceutical research. Its well-defined reactivity, centered on

the electrophilic nature of the oxazinone ring, makes it an ideal precursor for the synthesis of

quinazolinones and other complex molecules. The presence of the bromine atom further

enhances its synthetic value, offering a site for late-stage functionalization. For scientists and

researchers in drug discovery, this compound is not just a chemical entity but a gateway to a

vast chemical space of potentially bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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